molecular formula C9H14IN3S B8380821 5-Iodo-N-isopropyl-6-methyl-2-(methylthio)pyrimidin-4-amine

5-Iodo-N-isopropyl-6-methyl-2-(methylthio)pyrimidin-4-amine

Cat. No. B8380821
M. Wt: 323.20 g/mol
InChI Key: SODBOAPDCITQGL-UHFFFAOYSA-N
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Patent
US08247408B2

Procedure details

To a crude solution of N-isopropyl-6-methyl-2-(methylthio)pyrimidin-4-amine (44.6 g, 224 mmol), prepared using analogous procedures as described in Example 1, in 400 mL of methanol was added ICl (40.0 g, 246 mmol) in small portions at room temperature. The reaction mixture was then stirred at for 3 h monitoring by LC/MS. After evaporation of solvent by rotary evaporator, the residue was triturated with acetone to yield 5-iodo-N-isopropyl-6-methyl-2-(methylthio)pyrimidin-4-amine. 1H NMR (400 MHz, CDCl3) δ 6.37 (br m, 1H), 4.47 (m, 1H), 2.78 (s, 3H), 2.67 (s, 3H), 1.41 (d, J=6.4, 6H).
[Compound]
Name
crude solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
44.6 g
Type
reactant
Reaction Step One
Name
Quantity
40 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]([NH:4][C:5]1[CH:10]=[C:9]([CH3:11])[N:8]=[C:7]([S:12][CH3:13])[N:6]=1)([CH3:3])[CH3:2].[I:14]Cl>CO>[I:14][C:10]1[C:5]([NH:4][CH:1]([CH3:3])[CH3:2])=[N:6][C:7]([S:12][CH3:13])=[N:8][C:9]=1[CH3:11]

Inputs

Step One
Name
crude solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
44.6 g
Type
reactant
Smiles
C(C)(C)NC1=NC(=NC(=C1)C)SC
Step Two
Name
Quantity
40 g
Type
reactant
Smiles
ICl
Step Three
Name
Quantity
400 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was then stirred at for 3 h monitoring by LC/MS
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After evaporation of solvent
CUSTOM
Type
CUSTOM
Details
by rotary evaporator
CUSTOM
Type
CUSTOM
Details
the residue was triturated with acetone

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
IC=1C(=NC(=NC1C)SC)NC(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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